4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide

Physicochemical profiling Drug-likeness Positional isomer differentiation

Secure 4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide (CAS 313646-57-0) for definitive structure-activity relationship exploration. This compound provides the essential meta-methoxy substituted aniline comparator, underrepresented in HBV capsid assembly modulator and SIRT2 inhibitor research where para-substituted analogs dominate. Direct enzymatic profiling against the para-methoxy isomer (CAS 313403-53-1) and the 3-sulfamoyl regioisomer will isolate the precise contribution of substitution geometry to target affinity and selectivity. Also functions as a matched molecular pair with the unsubstituted N-(3-methoxyphenyl)benzamide core to quantify the dimethylsulfamoyl group's impact on NLRP3 inflammasome inhibition and physicochemical properties like logD and microsomal stability. Procure this specific regioisomer to generate the high-resolution SAR data essential for lead optimization across antiviral, anti-inflammatory, and cannabinoid receptor modulator programs.

Molecular Formula C16H18N2O4S
Molecular Weight 334.39
CAS No. 313646-57-0
Cat. No. B2926334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide
CAS313646-57-0
Molecular FormulaC16H18N2O4S
Molecular Weight334.39
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC
InChIInChI=1S/C16H18N2O4S/c1-18(2)23(20,21)15-9-7-12(8-10-15)16(19)17-13-5-4-6-14(11-13)22-3/h4-11H,1-3H3,(H,17,19)
InChIKeyUJQZUPNKCCMOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide (CAS 313646-57-0): Chemical Class and Structural Identity for Research Procurement


4-(Dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide (CAS 313646-57-0, molecular formula C₁₆H₁₈N₂O₄S, molecular weight 334.39 g/mol) is a hybrid benzamide–sulfonamide small molecule in which a para-dimethylsulfamoyl benzamide core is linked through the amide nitrogen to a meta-methoxyphenyl substituent. The compound belongs to the broader sulfamoylbenzamide chemotype, a scaffold that has been independently exploited in medicinal chemistry for diverse target classes including HBV capsid assembly modulation, sirtuin type 2 (SIRT2) inhibition, cannabinoid receptor modulation, and bradykinin receptor antagonism [1][2]. The para-orientation of the dimethylsulfamoyl group relative to the amide bond, combined with meta-methoxy substitution on the aniline ring, distinguishes this specific congener from its ortho- and para-methoxyphenyl positional isomers as well as from regioisomers bearing the dimethylsulfamoyl group at the 3-position of the benzamide ring . Commercial availability is documented at ≥95% purity through multiple specialty chemical suppliers, and the compound is offered primarily as a research reagent and building block for structure–activity relationship (SAR) exploration [3].

Why 4-(Dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide Cannot Be Casually Substituted Within the Sulfamoylbenzamide Chemotype


The sulfamoylbenzamide scaffold is known to be exquisitely sensitive to both the position of the sulfamoyl substituent on the benzamide ring and the nature of the N-aryl substituent. In the SIRT2 inhibitor series based on 3-(N-arylsulfamoyl)benzamides, migration of the sulfamoyl group from the 3-position to the 4-position (para) was shown to significantly alter inhibitory potency, while N-methylation of the sulfamoyl nitrogen or modification of the N-aryl group produced orders-of-magnitude changes in IC₅₀ values [1]. Similarly, in sulfamoylbenzamide-based HBV capsid assembly modulators, systematic variation of the five structural regions of the scaffold resulted in submicromolar-to-inactive antiviral profiles depending on the specific substitution pattern, with meta-methoxy aniline derivatives exhibiting distinct activity clusters from their para-methoxy counterparts [2]. In the cannabinoid receptor modulator patent literature, the substitution pattern on both the benzamide ring and the aniline moiety directly determines whether a given sulfamoylbenzamide acts as an agonist or antagonist [3]. These class-wide SAR observations collectively demonstrate that positional isomers and close analogs of 4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide are not functionally interchangeable, and that procurement decisions based solely on core scaffold similarity carry a high risk of obtaining a compound with divergent target engagement, potency, and selectivity profiles.

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide Versus Closest Structural Analogs


In Silico Physicochemical Differentiation: LogP and Polar Surface Area Comparison with Positional Methoxy Isomers

Among the three positional methoxy isomers of 4-(dimethylsulfamoyl)-N-(methoxyphenyl)benzamide, the meta-methoxy substitution in the target compound (CAS 313646-57-0) is predicted to confer a distinct balance of lipophilicity and polarity relative to the ortho- and para-substituted analogs. Computational property calculations for the para-methoxy isomer (CAS 313403-53-1) yield an XLogP3 of 1.9 and a topological polar surface area (TPSA) of 84.1 Ų [1]. While the target compound (meta-methoxy) shares the same molecular formula (C₁₆H₁₈N₂O₄S, MW 334.39), the meta-positioning of the methoxy group alters the dipole moment orientation and hydrogen-bonding geometry of the aniline ring, factors known to influence passive membrane permeability and target-binding complementarity in benzamide-based ligands [2]. Quantitative experimental logP or permeability data for the meta isomer itself have not been publicly reported as of the search date. The para-methoxy isomer has documented commercial availability at ≥90% purity and appears in PubChem (CID 6194966) with computed drug-likeness descriptors including 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds [1].

Physicochemical profiling Drug-likeness Positional isomer differentiation

Regioisomeric Differentiation: 4-(Dimethylsulfamoyl) Versus 3-(Dimethylsulfamoyl) Benzamide Scaffold Activity in SIRT2 Inhibition

In the 3-(N-arylsulfamoyl)benzamide series developed as SIRT2 inhibitors, the position of the sulfamoyl substituent on the benzamide ring is a critical determinant of potency. The lead compound 1a, a 3-(N-arylsulfamoyl)benzamide, exhibited SIRT2 inhibition with an IC₅₀ of approximately 10 μM, while N-methylation of the sulfamoyl nitrogen in analog AK-1 increased potency to IC₅₀ ≈ 1 μM—a roughly 10-fold improvement attributable to a single methyl group modification [1]. Molecular docking studies revealed that the para-substituted amido moiety of these 3-sulfamoylbenzamides occupies one of two potential hydrophobic binding pockets in the SIRT2 active site, suggesting that regioisomeric analogs bearing the sulfamoyl group at the 4-position (para to the amide, as in the target compound) would present a fundamentally different pharmacophoric geometry and would not be expected to engage the same binding pocket configuration [1]. No SIRT2 inhibition data are currently available for the 4-(dimethylsulfamoyl) regioisomer series itself, but the available SAR data from the 3-sulfamoyl series provide class-level evidence that the regioisomeric switch from 3-sulfamoyl to 4-sulfamoyl is a non-conservative modification with respect to SIRT2 activity.

SIRT2 inhibition Regioisomer SAR Sulfamoylbenzamide pharmacophore

Antiviral Scaffold Context: Sulfamoylbenzamide HBV Capsid Assembly Modulation SAR Provides Class-Level Substitution Sensitivity Evidence

In a systematic SAR study of sulfamoylbenzamide (SBA) derivatives as HBV capsid assembly modulators, 27 compounds were synthesized by independently modifying five structural regions of the SBA scaffold [1]. Several analogs in this series exhibited submicromolar anti-HBV activity with concomitant significant reduction of HBeAg secretion, while other close structural analogs within the same series were inactive, demonstrating the steep SAR landscape characteristic of this chemotype [1]. Negative-stain electron microscopy confirmed that active SBA derivatives induce the formation of aberrant, genome-free capsid particles, a mechanism distinct from nucleos(t)ide analog-based HBV therapies [1]. More recent SBA-based capsid assembly modulators (e.g., KR019 and KR026) achieved over 170-fold higher selectivity indices than the reference compound NVR 3-778 while maintaining potent antiviral activity in HBV-replicating cells [2]. Although the target compound 4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide has not been directly profiled in published HBV capsid assembly assays, its structural features—para-dimethylsulfamoyl benzamide core with meta-methoxyphenyl N-substitution—fall within the SAR-explored region of the SBA chemotype, and its procurement enables exploration of substitution effects at the N-aryl position within this therapeutically validated scaffold.

HBV capsid assembly Antiviral SAR Sulfamoylbenzamide optimization

NLRP3 Inhibitor Activity Context: Basal Activity of the N-(3-Methoxyphenyl)benzamide Core Provides a Baseline for Sulfamoyl-Functionalized Analogs

The unsubstituted N-(3-methoxyphenyl)benzamide core (CID 139369), which constitutes the substructure of the target compound minus the para-dimethylsulfamoyl group, was profiled in a high-throughput screening assay against the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome component, yielding an IC₅₀ of 4.54 μM (4,540 nM) [1]. This basal level of NLRP3 engagement by the core scaffold establishes a quantitative baseline against which the target compound's additional para-dimethylsulfamoyl substituent can be evaluated. In analogous benzamide scaffolds, introduction of a sulfamoyl or dimethylsulfamoyl group at the para position has been shown to profoundly modulate target-binding affinity and selectivity through electronic effects on the benzamide carbonyl and through direct interactions with complementary binding site residues [2]. While the target compound itself has not been assayed against NLRP3, the availability of the core-ligand IC₅₀ provides a directly measurable reference point for SAR expansion studies in which the target compound serves as the functionalized probe.

NLRP3 inflammasome Benzamide scaffold Core-ligand baseline

Patent Landscape Differentiation: Specific Substitution Pattern Falls Within Broad Sulfamoylbenzamide IP but Is Not a Disclosed Exemplar Compound

A review of the patent literature on sulfamoylbenzamide derivatives reveals that the broad Markush claims in the bradykinin antagonist patent family (e.g., US Patent 8481527, Richter Gedeon Nyrt.) encompass phenylsulfamoyl benzamide derivatives of general formula (I) in which R1–R5 substituents include hydrogen, halogen, alkoxy, and sulfamoyl groups [1]. Similarly, sulfamoyl benzamide patents targeting cannabinoid receptors (US 20060079557) claim a broad genus of compounds with variations at the benzamide ring and N-aryl positions [2]. However, the specific combination of para-dimethylsulfamoyl benzamide with meta-methoxyphenyl N-substitution (CAS 313646-57-0) does not appear as a specifically named exemplar compound in any of the publicly accessible patent documents retrieved. This compound occupies a documented but under-explored position within the broader IP landscape, making it a useful probe for SAR studies that aim to differentiate from known patent exemplars while remaining within the general chemotype space of therapeutic interest. Procurement for research purposes is not encumbered by composition-of-matter claims specific to this exact structure.

Patent landscape Freedom to operate Sulfamoylbenzamide IP

Research Application Scenarios Where 4-(Dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide Provides Differentiated Value


Meta-Methoxy Positional Probe in Sulfamoylbenzamide HBV Capsid Assembly Modulator SAR

Research groups pursuing lead optimization of sulfamoylbenzamide-based HBV capsid assembly modulators require systematic exploration of N-aryl substitution effects. The target compound fills the specific meta-methoxy substitution position, which is underrepresented in published SBA SAR studies where para-substituted anilines have been more extensively explored [1]. Procurement of this compound enables direct comparison with the para-methoxy isomer (CAS 313403-53-1) in cell-based HBV replication assays and HBeAg secretion readouts, generating paired SAR data that inform whether meta- versus para-methoxy aniline substitution enhances antiviral potency, selectivity, or physicochemical profile. The class-level precedent of submicromolar anti-HBV activity in SBA derivatives supports the rationale for this systematic exploration [1].

Controlled NLRP3 SAR Expansion: Para-Dimethylsulfamoyl Functionalization of the N-(3-Methoxyphenyl)benzamide Core

The unsubstituted N-(3-methoxyphenyl)benzamide core has a documented NLRP3 IC₅₀ of 4.54 μM [2]. The target compound represents the para-dimethylsulfamoyl-functionalized derivative of this core, forming a matched molecular pair in which the only structural variable is the presence or absence of the para-dimethylsulfamoyl group. Researchers investigating NLRP3 inflammasome inhibition can use this pair to quantify the contribution of the dimethylsulfamoyl substituent to target affinity, selectivity against related NLRP family members, and cellular activity in inflammasome activation assays. This controlled SAR design is particularly valuable for distinguishing electronic versus steric contributions of the sulfamoyl group to ligand–protein interactions.

Regioisomeric Comparator in SIRT2 Inhibitor Development: 4-Sulfamoyl Versus 3-Sulfamoyl Scaffold Profiling

Published SIRT2 inhibitors based on the 3-(N-arylsulfamoyl)benzamide scaffold have yielded compounds with IC₅₀ values from ~10 μM to ~1 μM, with potency critically dependent on sulfamoyl substitution pattern [3]. The target compound provides the 4-sulfamoyl regioisomer for systematic comparison, enabling researchers to test whether relocation of the sulfamoyl group from the 3-position to the 4-position of the benzamide ring opens access to alternative binding modes or selectivity windows within the sirtuin family. Direct head-to-head enzymatic profiling of both regioisomers against SIRT1–SIRT7 isoforms would generate fundamental SAR data on sulfamoyl positional effects in this pharmacologically relevant target class.

Chemical Biology Probe Development: Dimethylsulfamoyl as a Solubility- and Selectivity-Modulating Handle

The dimethylsulfamoyl group is a recognized structural feature in medicinal chemistry for modulating aqueous solubility and reducing non-specific protein binding without introducing additional hydrogen bond donors [4]. Procurement of the target compound enables its use as a model substrate for evaluating the impact of para-dimethylsulfamoyl substitution on benzamide scaffold properties—including logD, kinetic solubility, microsomal stability, and plasma protein binding—relative to the unsubstituted N-(3-methoxyphenyl)benzamide core [2]. These data are directly transferable to lead optimization programs across multiple target classes where sulfamoylbenzamide scaffolds are under investigation, including antiviral, anti-inflammatory, and cannabinoid receptor modulator programs.

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(3-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.